1-ethyl-5-(5-((methylamino)methyl)-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-ethyl-5-(5-((methylamino)methyl)-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-5-(5-((methylamino)methyl)-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring and the subsequent attachment of the pyrimidine moiety. Common reagents used in these reactions include carboxylic anhydrides, acid chlorides, and various amines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-temperature reflux and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-5-(5-((methylamino)methyl)-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
1-ethyl-5-(5-((methylamino)methyl)-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-ethyl-5-(5-((methylamino)methyl)-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrido[2,3-d]pyrimidine: Exhibits a broad spectrum of biological activities, including antitumor and antibacterial effects
Uniqueness
Its combination of the oxadiazole and pyrimidine rings makes it a versatile scaffold for drug development and other scientific research .
Properties
Molecular Formula |
C10H13N5O3 |
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Molecular Weight |
251.24 g/mol |
IUPAC Name |
1-ethyl-5-[5-(methylaminomethyl)-1,2,4-oxadiazol-3-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O3/c1-3-15-5-6(9(16)13-10(15)17)8-12-7(4-11-2)18-14-8/h5,11H,3-4H2,1-2H3,(H,13,16,17) |
InChI Key |
NDWGEQDNEUJYFB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)NC1=O)C2=NOC(=N2)CNC |
Origin of Product |
United States |
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